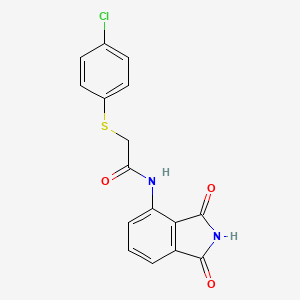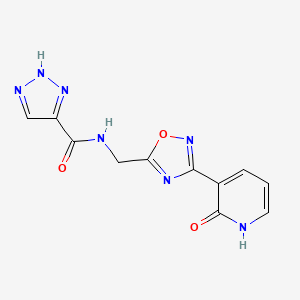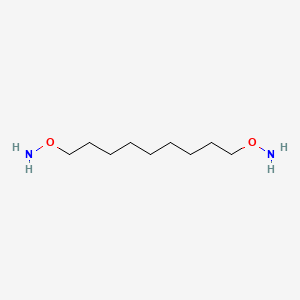![molecular formula C17H16N2O3S B2489331 ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate CAS No. 819847-41-1](/img/structure/B2489331.png)
ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate is a synthetic compound that has been developed for scientific research purposes. It is a member of the thienopyrimidine class of compounds and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Novel Synthetic Approaches : Research has demonstrated innovative synthetic methods for creating thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a green approach to synthesize this pharmacologically significant class via a catalytic four-component reaction. This method is noted for its step economy, reduced catalyst loading, and simplified purification processes, underscoring the compound's role in facilitating the development of environmentally friendly synthetic routes (Shi et al., 2018).
Pharmacological Screening : Another study focused on synthesizing 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological evaluation. Some compounds exhibited analgesic, anti-inflammatory, and anticonvulsant activities, highlighting the potential medicinal applications of derivatives of ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate (Devani et al., 1976).
Advanced Materials and Chemical Sensors
Nonlinear Optical Properties : A study on the structural parameters, electronic, and nonlinear optical exploration of thiopyrimidine derivatives, including this compound analogs, provided insights into their potential applications in nonlinear optics (NLO) and optoelectronic devices. The research found that these compounds exhibit considerable NLO properties, suggesting their utility in high-tech applications (Hussain et al., 2020).
Membrane Sensors : In the field of analytical chemistry, derivatives of this compound have been investigated for their utility in developing membrane sensors for the selective determination of ions. This application underscores the versatility of thieno[2,3-d]pyrimidines in creating sensitive and selective sensors for environmental and biomedical analysis (Saleh et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate” are currently unknown. This compound belongs to the thieno[3,2-d]pyrimidines class of chemical compounds , which are known to exhibit diverse biological activities . .
Mode of Action
Thieno[3,2-d]pyrimidines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of “this compound” with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of thieno[3,2-d]pyrimidines , it is likely that this compound may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
ethyl 3-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-15(20)8-9-19-11-18-16-13(17(19)21)10-14(23-16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYCZGMNPPJQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)


![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)
![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)
methanone](/img/structure/B2489268.png)

